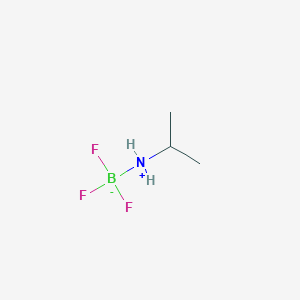
Boron, trifluoro(2-propanamine)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron trifluoride-monoisopropylamine complex is a coordination compound formed by the interaction of boron trifluoride and monoisopropylamine Boron trifluoride is a well-known Lewis acid, while monoisopropylamine acts as a Lewis base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride-monoisopropylamine complex typically involves the direct reaction of boron trifluoride with monoisopropylamine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction can be represented as: [ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{BF}_3\cdot\text{C}_3\text{H}_9\text{N} ]
Industrial Production Methods: Industrial production of this complex may involve the use of chloralkane as a solvent to facilitate the reaction between boron trifluoride and monoisopropylamine . The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Boron trifluoride-monoisopropylamine complex can undergo various types of chemical reactions, including:
Substitution Reactions: The complex can participate in substitution reactions where the monoisopropylamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other Lewis bases or acids.
Common Reagents and Conditions: Common reagents used in reactions involving this complex include other Lewis bases, such as pyridine and dialkyl ethers . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex.
Major Products: The major products formed from these reactions depend on the nature of the substituting ligand. For example, substitution with pyridine can yield boron trifluoride-pyridine complex.
Wissenschaftliche Forschungsanwendungen
Boron trifluoride-monoisopropylamine complex has a wide range of applications in scientific research, including:
Biology: The complex can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of boron trifluoride-monoisopropylamine complex involves the coordination of the boron atom with the nitrogen atom of monoisopropylamine. This coordination enhances the electrophilic nature of the boron atom, making it more reactive towards nucleophiles. The complex can also participate in various catalytic cycles, facilitating the formation of desired products through intermediate complexes .
Vergleich Mit ähnlichen Verbindungen
Boron Trifluoride-Pyridine Complex: Similar to the monoisopropylamine complex, this compound is formed by the coordination of boron trifluoride with pyridine.
Boron Trifluoride-Dimethylamine Complex: Another similar compound where boron trifluoride coordinates with dimethylamine.
Uniqueness: The boron trifluoride-monoisopropylamine complex is unique due to the specific steric and electronic properties imparted by the monoisopropylamine ligand. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions where other complexes may not perform as well .
Eigenschaften
CAS-Nummer |
3776-04-3 |
|---|---|
Molekularformel |
C3H9BF3N |
Molekulargewicht |
126.92 g/mol |
IUPAC-Name |
trifluoro-(propan-2-ylazaniumyl)boranuide |
InChI |
InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
InChI-Schlüssel |
DNJHXGJLGUPXEO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([NH2+]C(C)C)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















